4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C16H13BrN4OS. This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzylidene derivatives .
Scientific Research Applications
4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-bromo-2-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-[(5-bromo-2-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H21BrN4OS |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21BrN4OS/c1-20(2,3)15-7-5-13(6-8-15)18-23-24-19(27)25(18)22-12-14-11-16(21)9-10-17(14)26-4/h5-12H,1-4H3,(H,24,27) |
InChI Key |
CGUCMZYRDIPULM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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